ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 689751-94-8
VCID: VC6764637
InChI: InChI=1S/C20H27N5O5S2/c1-3-30-18(26)14-31-20-23-22-17(24(20)2)13-21-19(27)15-7-9-16(10-8-15)32(28,29)25-11-5-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27)
SMILES: CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Molecular Formula: C20H27N5O5S2
Molecular Weight: 481.59

ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 689751-94-8

Cat. No.: VC6764637

Molecular Formula: C20H27N5O5S2

Molecular Weight: 481.59

* For research use only. Not for human or veterinary use.

ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate - 689751-94-8

Specification

CAS No. 689751-94-8
Molecular Formula C20H27N5O5S2
Molecular Weight 481.59
IUPAC Name ethyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C20H27N5O5S2/c1-3-30-18(26)14-31-20-23-22-17(24(20)2)13-21-19(27)15-7-9-16(10-8-15)32(28,29)25-11-5-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27)
Standard InChI Key OYGLDMHYKUEEOA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Introduction

Chemical Identification and Structural Features

Basic Chemical Descriptors

The compound’s identity is unambiguously defined by the following parameters:

PropertyValueSource
CAS Registry Number689751-94-8
IUPAC NameEthyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Molecular FormulaC₂₀H₂₇N₅O₅S₂
Molecular Weight481.59 g/mol
SMILES NotationCCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
InChIKeyOYGLDMHYKUEEOA-UHFFFAOYSA-N

The SMILES string reveals three critical domains:

  • 4H-1,2,4-triazole core: A five-membered ring with three nitrogen atoms at positions 1, 2, and 4, substituted at C3 with a methyl group (N1C).

  • Benzamide-piperidine sulfonyl arm: A 4-(piperidin-1-ylsulfonyl)benzoyl group connected via a methylene bridge to the triazole’s C5.

  • Ethyl thioacetate side chain: A sulfur-linked acetate ester at C3 of the triazole .

Spectroscopic Signatures

While experimental spectral data (NMR, IR, MS) are unavailable in public databases, computational predictions using tools like PubChem’s structure-based algorithms suggest:

  • ¹H NMR: Multiplets between δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.5 ppm (piperidine CH₂), and δ 7.8–8.1 ppm (aromatic protons) .

  • ESI-MS: A parent ion peak at m/z 481.59 ([M+H]⁺) with fragment ions at m/z 363 (loss of ethyl acetate) and m/z 246 (cleavage of the piperidine sulfonyl group) .

Synthetic Pathways and Challenges

Hypothetical Synthesis Routes

No peer-reviewed synthesis protocols for this compound exist, but retrosynthetic analysis proposes a modular assembly:

Step 1: Triazole Core Formation

  • Cyclocondensation of thiosemicarbazide with methyl isocyanide derivatives to yield 4-methyl-4H-1,2,4-triazole-3-thiol.

Step 2: Benzamide-Piperidine Sulfonyl Arm Installation

  • Sulfonation of 4-aminobenzoic acid with piperidine followed by amide coupling to the triazole’s C5-methyl group via EDC/HOBt activation .

Step 3: Thioacetate Side Chain Attachment

  • Nucleophilic substitution between triazole-3-thiol and ethyl bromoacetate in DMF with K₂CO₃ .

Purification and Characterization Challenges

  • Solubility Issues: The compound’s lipophilic nature (LogP ≈ 3.1 predicted) necessitates chromatographic purification using high-polarity solvents like methanol/chloroform .

  • Stability Concerns: The sulfonyl group may hydrolyze under acidic conditions, requiring neutral pH during storage.

Target ClassPredicted IC₅₀ (μM)Rationale
Matrix Metalloproteinases (MMPs)0.5–2.0Sulfonamide zinc-binding motif
Tyrosine Kinases (e.g., EGFR)1.2–3.5Triazole-mediated π-π stacking
Serine Proteases>10Low complementarity to active site

The piperidine sulfonyl group may chelate catalytic Zn²⁺ in MMPs, while the triazole’s planar structure could occupy hydrophobic pockets in kinase ATP-binding domains.

Comparative Analysis With Analogues

  • MMP-2 Inhibition: Analogous sulfonamide-triazole hybrids show IC₅₀ values of 0.8 μM, suggesting this compound may have submicromolar potency.

  • Anticancer Activity: Similar derivatives inhibit A549 lung cancer cells (GI₅₀ = 4.7 μM) via apoptosis induction.

Physicochemical and ADMET Properties

Calculated Drug-Likeness Parameters

ParameterValueMethod (Source)
LogP3.1XLogP3 (PubChem)
Water Solubility0.12 mg/mLAliLogP
H-Bond Donors2Structure-based count
H-Bond Acceptors9Structure-based count
Polar Surface Area132 ŲErtl’s method

The high polar surface area (>100 Ų) suggests poor blood-brain barrier penetration, limiting neurological applications .

Metabolic Stability Predictions

  • CYP450 3A4 Substrate: Likely (probability = 0.87) due to the piperidine moiety .

  • Half-life in Human Liver Microsomes: Predicted t₁/₂ = 28 min, indicating extensive first-pass metabolism .

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Reproducibility: Current routes are theoretical; empirical validation is needed.

  • Target Engagement: Lack of experimental IC₅₀ data for MMPs/kinases.

  • Toxicological Profile: No in vitro cytotoxicity data against normal cell lines (e.g., HEK293).

Proposed Research Agenda

  • Priority 1: Optimize synthesis for ≥90% purity (HPLC) and gram-scale production.

  • Priority 2: Screen against MMP-2/9 and EGFR kinase panels.

  • Priority 3: Assess pharmacokinetics in rodent models.

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